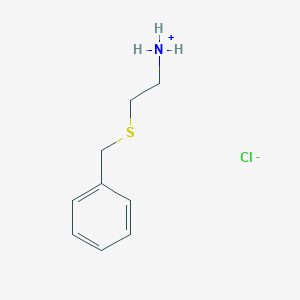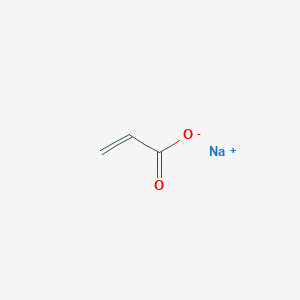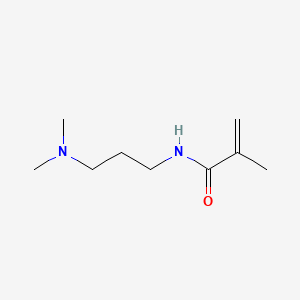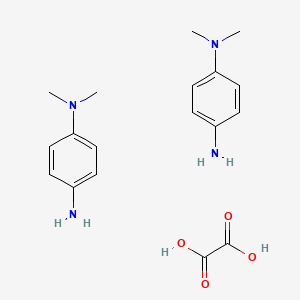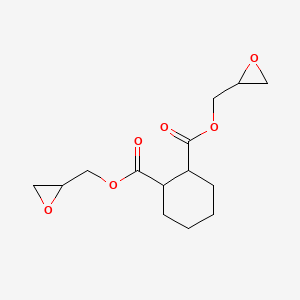
1,8-Bis-(tetramethylguanidino)naphthalene
Overview
Description
1,8-Bis-(tetramethylguanidino)naphthalene is a highly basic organic compound known for its superbasic properties. It is often referred to as a “proton sponge” due to its ability to absorb protons efficiently. This compound is characterized by its high basicity, which is significantly higher than that of classical proton sponges like 1,8-bis(dimethylamino)naphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Bis-(tetramethylguanidino)naphthalene can be synthesized through a multi-step process involving the reaction of naphthalene derivatives with tetramethylguanidine. The typical synthetic route includes:
Nitration of Naphthalene: Naphthalene is nitrated to form 1,8-dinitronaphthalene.
Reduction: The dinitro compound is then reduced to 1,8-diaminonaphthalene.
Guanidination: The diamine is reacted with tetramethylguanidine under controlled conditions to yield this compound
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments to accommodate larger quantities. The key steps involve ensuring the purity of intermediates and optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,8-Bis-(tetramethylguanidino)naphthalene undergoes several types of chemical reactions, including:
Protonation: Due to its superbasic nature, it readily accepts protons.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, particularly with alkylating agents.
Common Reagents and Conditions
Protonation: Typically involves acids like hydrochloric acid or sulfuric acid.
Nucleophilic Substitution: Common reagents include alkyl halides under mild conditions.
Major Products
Protonation: Forms protonated this compound.
Nucleophilic Substitution: Yields substituted naphthalene derivatives.
Scientific Research Applications
1,8-Bis-(tetramethylguanidino)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a strong base in organic synthesis and catalysis.
Biology: Investigated for its potential in biochemical assays due to its proton-absorbing properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with high basicity.
Industry: Utilized in the production of polymers and other materials requiring strong bases
Mechanism of Action
The mechanism of action of 1,8-Bis-(tetramethylguanidino)naphthalene primarily involves its ability to act as a proton sponge. The compound’s structure allows it to efficiently absorb protons, stabilizing the resulting cation through resonance and steric effects. This high proton affinity is due to the presence of tetramethylguanidino groups, which provide a strong electron-donating environment .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: A classical proton sponge with lower basicity compared to 1,8-Bis-(tetramethylguanidino)naphthalene.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another strong base but with different structural properties.
1,1,3,3-Tetramethylguanidine: A strong base used in various chemical reactions
Uniqueness
This compound stands out due to its exceptionally high basicity and stability. Its ability to act as a superbasic proton sponge makes it unique among similar compounds, providing advantages in both synthetic and industrial applications .
Properties
IUPAC Name |
2-[8-[bis(dimethylamino)methylideneamino]naphthalen-1-yl]-1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-23(2)19(24(3)4)21-16-13-9-11-15-12-10-14-17(18(15)16)22-20(25(5)6)26(7)8/h9-14H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHHYQWGIGYWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1=CC=CC2=C1C(=CC=C2)N=C(N(C)C)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



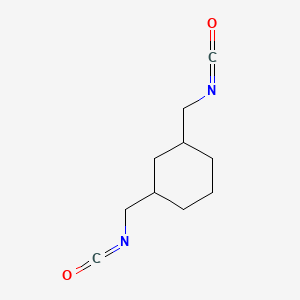
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)
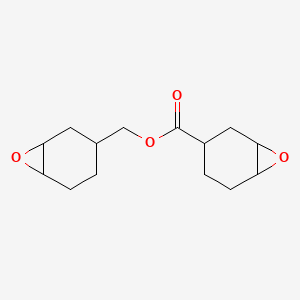
![(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride](/img/structure/B7801497.png)
